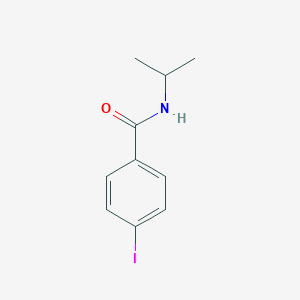

4-Iodo-N-isopropylbenzamide

Übersicht

Beschreibung

“4-Iodo-N-isopropylbenzamide” is an organic compound with the molecular formula C10H12INO . It has an average mass of 289.113 Da and a monoisotopic mass of 288.996338 Da .

Synthesis Analysis

The synthesis of “this compound” can be achieved via the Ritter reaction . The reaction involves 2-iodo-N-isopropyl-4-methylbenzamide and m-CPBA in acetonitrile . This reaction yielded the product as a white solid .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an iodine atom attached to a benzamide ring, with an isopropyl group attached to the nitrogen atom of the benzamide .

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

4-Iodo-N-isopropylbenzamide has been utilized in the field of organic synthesis. For instance, it has been developed as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones, showing greater reactivity than previously reported catalysts (Yakura, Fujiwara, Nishi, Nishimura, & Nambu, 2018). This process is significant for synthesizing γ-lactones, which are valuable in various chemical applications.

Structural Analysis

The compound has been used in X-ray crystal structure analysis to understand molecular structures better. For instance, the study of a lithium N-isopropylbenzamide Aza enolate complex provided insights into its unique solvent-free octameric aggregate, which is crucial for understanding molecular interactions in organometallic chemistry (Maetzke & Seebach, 1990).

Synthesis of Biologically Important Compounds

This compound plays a role in the synthesis of biologically significant compounds. A method for preparing isoindolinones from 2-alkylbenzamide substrates, including drugs like indoprofen and DWP205190, involves oxidative coupling of C(sp3)-H and N-H bonds using iodine. This method is transition metal-free, highlighting its utility in synthesizing complex molecules (Verma, Patel, Meenakshi, Kumar, Yadav, Kumar, Jana, Sharma, Prasad, & Kumar, 2015).

Photocatalytic Applications

This compound has been incorporated into photocatalytic systems. For instance, a study on photochromic dithienylethene moieties attached to fluorescent iodo-BODIPY via a phenylacetylene linker demonstrated that UV light induced isomerization results in a significant decrease in fluorescence intensity. This application is vital in developing advanced materials with light-responsive properties (Golovkova, Kozlov, & Neckers, 2005).

Synthesis of Novel Materials

This compound has been used in synthesizing new materials with unique properties. For example, its immobilization on porous silica created an efficient recyclable photocatalyst for photoredox catalytic reactions, demonstrating its potential in organic synthesis and material science (Guo, Zhang, Huang, Guo, Xiong, & Zhao, 2013).

Medical Imaging

In the field of medical imaging, this compound derivatives have been studied for their potential in scintigraphic imaging of diseases like cancer. A study on sigma receptor scintigraphy with iodobenzamide derivatives showed promising results in visualizing primary breast tumors in vivo (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Enzymatic Mechanisms in Cancer Treatment

Research into the enzymatic mechanisms of this compound derivatives has shown their potential in cancer treatment. The activation of 4-iodo-3-nitrobenzamide, a prodrug, depends on the cellular reducing system specific to cancer cells, offering a selective approach to tumoricidal action (Kun, Mendeleyev, Hakam, & Kirsten, 2009).

Wirkmechanismus

Target of Action

The primary targets of 4-Iodo-N-isopropylbenzamide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

As a benzamide derivative, it may interact with its targets through the formation of hydrogen bonds or hydrophobic interactions . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the lack of information on its specific targets and mode of action, it is difficult to predict which pathways might be affected .

Pharmacokinetics

As such, its bioavailability, half-life, clearance rate, and other pharmacokinetic parameters are currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .

Eigenschaften

IUPAC Name |

4-iodo-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCCJCULDBSFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,3-Dihydro-4H-[1,4]oxazino[2,3-b]quinoxalin-4-yl)ethyl]-4-nitroaniline](/img/structure/B398175.png)

![3-{[2-Nitro-5-(1-pyrrolidinyl)anilino]methyl}pyridine](/img/structure/B398176.png)

![4-{5-[4-(4-Bromobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B398180.png)

![N-[2-(4-CHLOROPHENOXY)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE](/img/structure/B398182.png)

![N-[(FURAN-2-YL)METHYL]-2-NITRO-5-(PIPERIDIN-1-YL)ANILINE](/img/structure/B398185.png)

![8-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE](/img/structure/B398188.png)

![1-{4-Nitro-3-[(2-phenylethyl)amino]phenyl}-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B398189.png)

![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B398190.png)

![1-{4-Nitro-3-[(2-phenylethyl)amino]phenyl}-4-(methylsulfonyl)piperazine](/img/structure/B398191.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazine](/img/structure/B398192.png)

![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B398193.png)

![1-(Benzylsulfonyl)-4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}piperazine](/img/structure/B398194.png)